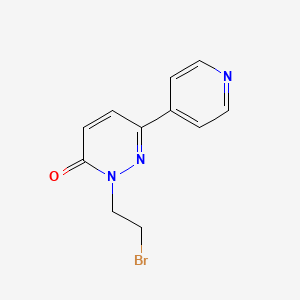
2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
“2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic compound that contains a pyridazinone ring and a pyridine ring. The pyridazinone ring is a six-membered heterocyclic compound containing two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom. The compound also contains a bromoethyl group, which is a two-carbon alkyl chain with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyridine rings, along with the bromoethyl group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The bromine atom in the bromoethyl group could potentially be replaced through nucleophilic substitution reactions. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromoethyl group could potentially make the compound more reactive. The pyridine ring could potentially confer basicity to the compound .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The chemical compound 2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one and its derivatives have been explored in various scientific research contexts, focusing primarily on their synthesis and potential biological activities. These compounds are of interest due to their structural complexity and potential utility in medicinal chemistry.
Synthesis Approaches : Research has been conducted on the synthesis of related compounds, such as imidazo[1,2-a]pyridin-2-yl-chromen-2-ones, through condensation processes. These synthesis methods are pivotal for developing compounds with potential antitubercular, antiviral, and anticancer activities (Kumar & Rao, 2005). Similarly, efforts have been made to synthesize anticancer agents by cyclizing amino-substituted pyridines, demonstrating the versatility of pyridine derivatives in drug development (Temple et al., 1987).
Anticancer Activity : The design and synthesis of quinazoline derivatives starting from 4-chloro derivative VI, reacting with phenolic compounds or amino-substituted benzothiazole, have shown efficacy as EGFR inhibitors. These compounds were further tested for in vitro cytotoxicity against human cancer cell lines, demonstrating significant potential as targeted anticancer agents (Allam et al., 2020).
Chemical Reactivity and Applications : Studies on bromomethyl-substituted derivatives of pyridin-2(1H)-ones have opened pathways for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones, showcasing the adaptability of these compounds in creating diverse heterocyclic structures (Kalme et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-bromoethyl)-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLQAQZQMCNHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



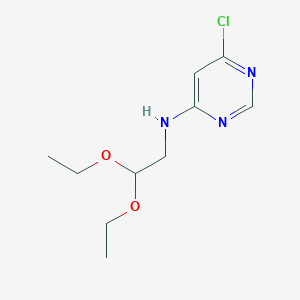
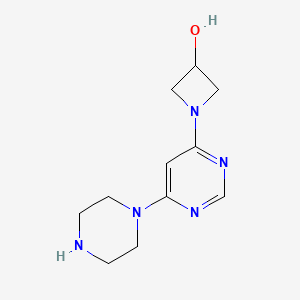
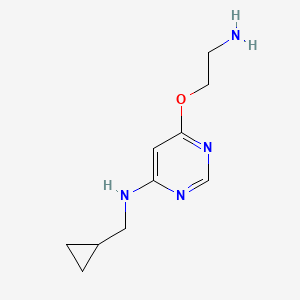
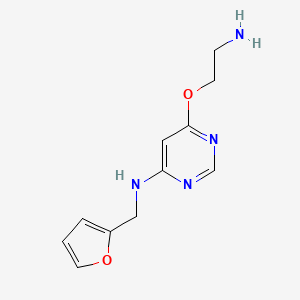
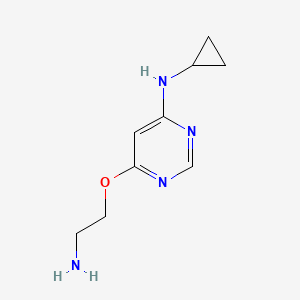
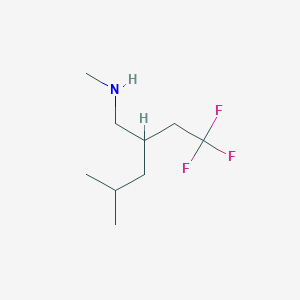
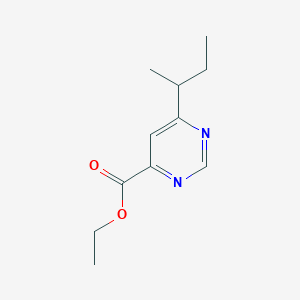
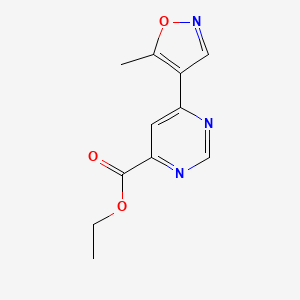
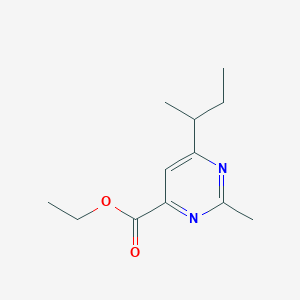
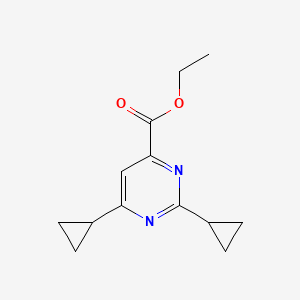
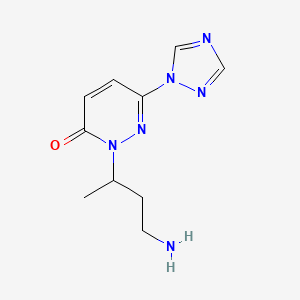
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)
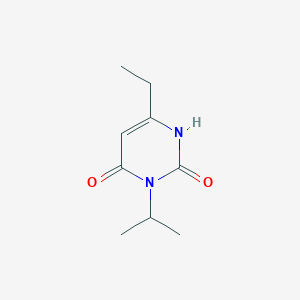
![{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1492203.png)